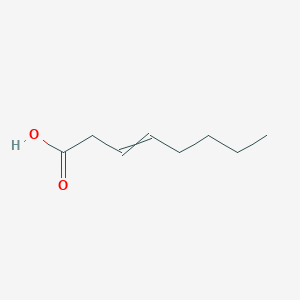

3-Octenoic acid

Übersicht

Beschreibung

3-Octenoic acid (also known as caprylic acid) is a naturally occurring fatty acid found in the milk of mammals and some plants. It is also a major component of coconut oil and palm kernel oil. This compound has a wide range of applications in the food industry, cosmetics, pharmaceuticals, and biotechnology. It has been used as a food preservative and as an antimicrobial agent. In the medical field, this compound has been found to possess anti-inflammatory and anti-fungal properties and is used in the treatment of skin conditions such as eczema and psoriasis.

Wissenschaftliche Forschungsanwendungen

Oxidation and Decomposition Products : Thermal oxidation of 3-octenoic acid, along with other mono-unsaturated short-chain fatty acids, has been studied for its decomposition products. The research found various aldehydes, ketones, shorter chain acids or esters, hydroxy-derivatives, and dimers among the oxidation products of this compound. This study is vital for understanding the chemical behavior of unsaturated fatty acids and their potential applications or impacts in food chemistry, industrial processes, and environmental science (Whitlock & Nawar, 1976).

Biosynthesis of Amino Acids : Research on the biosynthesis of unusual amino acids in cyclosporin A identified this compound as a key intermediate in the biosynthesis of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine. Understanding these biosynthetic pathways is crucial for pharmaceutical and biochemical applications, including the production of therapeutic compounds and the study of enzymatic processes (Offenzeller et al., 1993).

Fungal Metabolism : Research into fungal metabolism of unsaturated carboxylic acids found that trans-2-octenoic acid was hydrated to 3-hydroxyoctanoic acid by Mucor species. This hydration process and the ability to produce l-3-hydroxyalkanoic acids have implications for biotechnology and industrial chemistry, particularly in the production of specific hydroxy acids used in various applications (Tahara & Mizutani, 1978).

Production of Unsaturated Polyesters : Pseudomonas oleovorans was studied for its ability to produce storage polyesters when grown on 3-hydroxy-6-octenoic acid and 3-hydroxy-7-octenoic acid. The resulting polyesters contained mainly unsaturated C8 units, with small amounts of both saturated and unsaturated C6 units. This research contributes to the field of biopolymers and bioengineering, providing insights into the production of specific materials with desired properties (Fritzsche et al., 1990).

Safety and Hazards

3-Octenoic acid may cause severe skin burns and eye damage, and may also cause respiratory irritation . It’s advised to avoid breathing its dust/fume/gas/mist/vapours/spray, and to avoid contact with skin and eyes . Protective equipment, including gloves and eye/face protection, should be worn when handling this chemical .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

3-Octenoic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research

Mode of Action

It’s important to note that the interaction of this compound with its potential targets and any resulting changes would be dependent on the specific biological context in which it is used .

Biochemical Pathways

As a biochemical reagent, it may be involved in various biochemical reactions depending on the specific experimental setup

Pharmacokinetics

The impact of these properties on the bioavailability of this compound would be an important area of study for future research .

Result of Action

As a biochemical reagent, it may have various effects depending on the specific biological context in which it is used .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially influence its action .

Biochemische Analyse

Biochemical Properties

3-Octenoic acid can participate in various biochemical reactions. It can undergo esterification, addition, and oxidation reactions

Cellular Effects

Medium-chain fatty acids, such as this compound, are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 3-Octenoic acid can be achieved through a three-step process involving the conversion of a suitable starting material to an intermediate, which is then further converted to the target compound.", "Starting Materials": [ "1-Octene", "Potassium permanganate (KMnO4)", "Sodium bisulfite (NaHSO3)", "Sodium hydroxide (NaOH)", "Sulfuric acid (H2SO4)", "Sodium bicarbonate (NaHCO3)", "Methanol (CH3OH)", "Ethanol (C2H5OH)", "Diethyl ether (C4H10O)" ], "Reaction": [ { "Step 1": "Oxidation of 1-Octene with KMnO4 to form 1,2-Octanediol", "Conditions": "KMnO4, H2SO4, H2O, 50-60°C, 2-3 hours", "Product": "1,2-Octanediol" }, { "Step 2": "Conversion of 1,2-Octanediol to 3-Octenal", "Conditions": "NaHSO3, NaOH, H2O, 0-5°C, 1-2 hours", "Product": "3-Octenal" }, { "Step 3": "Oxidation of 3-Octenal with NaHCO3 to form 3-Octenoic acid", "Conditions": "NaHCO3, CH3OH, C2H5OH, C4H10O, 25-30°C, 1-2 hours", "Product": "3-Octenoic acid" } ] } | |

CAS-Nummer |

1577-19-1 |

Molekularformel |

C8H14O2 |

Molekulargewicht |

142.20 g/mol |

IUPAC-Name |

oct-3-enoic acid |

InChI |

InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h5-6H,2-4,7H2,1H3,(H,9,10) |

InChI-Schlüssel |

IWPOSDLLFZKGOW-UHFFFAOYSA-N |

Isomerische SMILES |

CCCC/C=C/CC(=O)O |

SMILES |

CCCCC=CCC(=O)O |

Kanonische SMILES |

CCCCC=CCC(=O)O |

Dichte |

0.928-0.938 (20°) |

Andere CAS-Nummern |

5163-67-7 1577-19-1 |

Physikalische Beschreibung |

White solid; Oily, fatty aroma |

Piktogramme |

Corrosive |

Löslichkeit |

Slightly soluble in water; soluble in most organic solvents Soluble (in ethanol) |

Synonyme |

3-octenoic acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

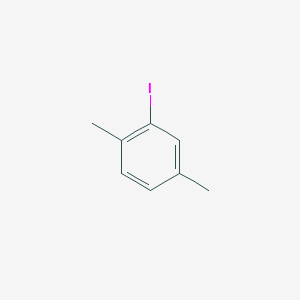

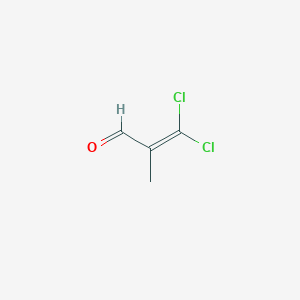

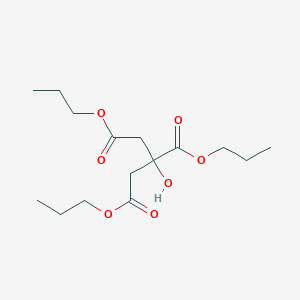

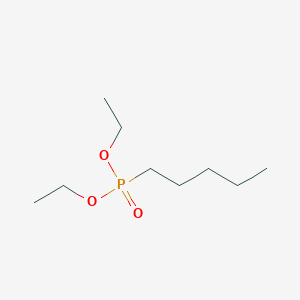

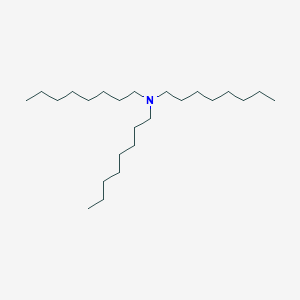

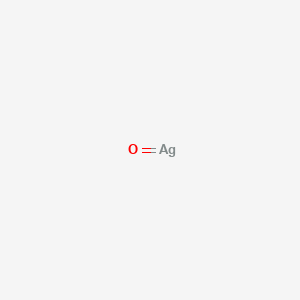

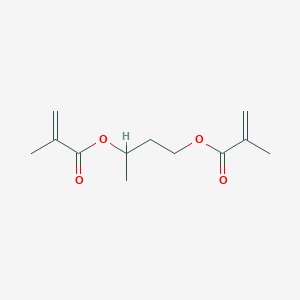

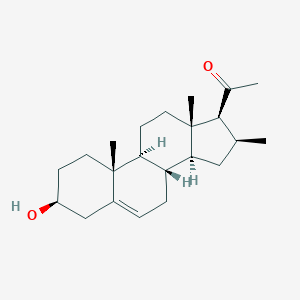

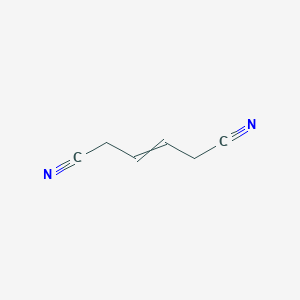

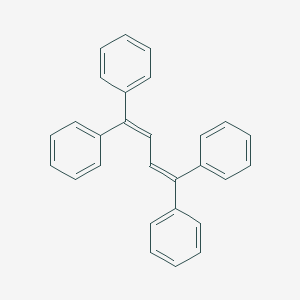

Feasible Synthetic Routes

Q & A

Q1: What are the characteristic odor properties of 3-octenoic acid and its related compounds?

A1: this compound, a (Z)-3-alkenoic acid, possesses a distinct odor profile described as cheesy and sweaty. This contrasts with its related aldehydes and alcohols. For instance, (Z)-3-octenal, an aldehyde, exhibits a fatty and citrus-like, soapy aroma. The odor quality of (Z)-3-alkenoic acids transitions from cheesy, sweaty to plastic-like, and finally waxy as the carbon chain length increases. []

Q2: How does the position of the double bond in unsaturated fatty acids like this compound impact their analysis?

A2: The position of the carbon-carbon double bond (C=C) in unsaturated fatty acids like this compound is crucial for determining food flavor quality. A novel method using online epoxidation with water dimer radical cations enables the direct determination of C=C bond positions. This technique has been successfully applied to identify the C=C positions in various fatty acids, including trans-2/3-octenoic acid, within food samples like black tea and olive oil. []

Q3: How does the fungus Mucor species metabolize trans-2-octenoic acid?

A3: Mucor species, known for their ability to reduce sorbic acid, metabolize trans-2-octenoic acid (2-OEA) into several byproducts. In a phosphate buffer solution, the fungus produces 3-hydroxyoctanoic acid (3-HOA), monooctyl phosphate (OLP), 1-octanol, and 1,3-octanediol from 2-OEA. The conversion of 2-OEA to 3-HOA is reversible, with the majority of the substrate eventually transforming into OLP through the following pathway: trans-2-octenol → 1-octenol → OLP. []

Q4: Can this compound interfere with the iodometry method for peroxide determination?

A4: Yes, this compound, as an olefin, can interfere with the iodometry method commonly used to quantify peroxide concentrations. This interference stems from the interaction between this compound and molecular iodine (I2), an intermediate in the iodometry reaction. This interaction suppresses the formation of triiodide (I3-), leading to an underestimation of peroxide levels. The rate constant for this interfering reaction with this compound has been measured at 0.84 ± 0.02 M-1 s-1. This finding highlights the importance of considering matrix effects when using iodometry in samples rich in olefins, such as edible oils, indoor environments, and animal fat. []

Q5: What is the role of this compound in the aroma profile of Vitex doniana fruit syrup?

A5: this compound, identified as one of the volatile organic compounds in Vitex doniana fruit syrup, contributes to its overall aroma profile. The syrup's aroma is a complex mixture of various compound classes, including terpenes, carboxylic acids, ketones, lactones, aldehydes, ethers, and esters. The presence of these aroma components not only defines the sensory characteristics but may also contribute to the syrup's potential antioxidant activity. []

Q6: Can 3-alkenoates like this compound be utilized in organic synthesis?

A6: Yes, 3-alkenoates like this compound can be strategically employed as masked synthons for 4-oxo-2-alkenoates in organic synthesis. This approach involves a three-step conversion: epoxidation, isomerization to an allyl silyl ether, and subsequent oxidation. This method has proven valuable in synthesizing complex natural products, exemplified by the efficient synthesis of pyrenophorin from 7-oxo-3-octenoic acid. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propanedinitrile, [2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B72081.png)